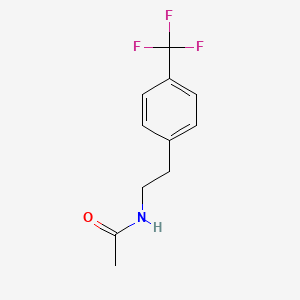

N-(4-(trifluoromethyl)phenethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-8(16)15-7-6-9-2-4-10(5-3-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJGVPBXNRCDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(trifluoromethyl)phenethyl)acetamide can be synthesized through organic synthesis methods, including phenylation and acetylation reactions. One common synthetic route involves the condensation of 4-(trifluoromethyl)benzaldehyde with an appropriate amine, followed by acetylation to form the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(trifluoromethyl)phenethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

- Analgesics Development : The compound has been investigated for its potential role as an analgesic. Its structural similarity to known analgesics suggests that it may interact with pain receptors effectively.

- Psychoactive Substances : Research indicates that N-(4-(trifluoromethyl)phenethyl)acetamide may exhibit psychoactive properties, making it a candidate for further studies in neuropharmacology.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Medicinal Chemistry

- Drug Design : The compound serves as a valuable scaffold in the design of new pharmaceuticals. Its ability to form covalent bonds with biological targets allows for the development of drugs with enhanced efficacy.

- Mechanism of Action Studies : Investigations into the mechanisms by which this compound interacts with specific proteins can provide insights into its therapeutic potential.

Materials Science

- Specialty Chemicals : The unique properties of this compound make it suitable for developing specialty chemicals and materials with specific functionalities, such as enhanced thermal stability and chemical resistance.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |

| N-(4-fluorophenyl)acetamide | Fluorine substituent | Analgesic | Less lipophilic than trifluoromethyl derivative |

| N-(4-methoxyphenyl)acetamide | Methoxy group | Moderate antimicrobial | Different electronic properties |

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro studies on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis at certain concentrations. This suggests its role as a potential anticancer drug, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-(trifluoromethyl)phenethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its biological activity, affecting the compound’s ability to inhibit ATP synthesis in certain organisms . This inhibition disrupts cellular energy production, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Positional Isomers and Substitution Patterns

- N-[3-(Trifluoromethyl)phenyl]acetamide Derivatives: Compounds such as 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (, Compound 14) feature a –CF₃ group at the meta position rather than para. For example, meta-substituted derivatives may exhibit reduced steric hindrance compared to para-substituted analogues .

- Phenoxyacetamides: 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4, ) replaces the phenethyl group with a phenoxy linker (–O–) and introduces chloro and methyl substituents. The phenoxy group increases rigidity, while chloro and methyl groups enhance lipophilicity (logP ~3.5) compared to the target compound .

Heterocyclic Analogues

Indole-Based Acetamides :

Compounds like (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (, Compound 4f) incorporate an indole core. The indole’s planar structure and nitrogen atom enable π-π stacking and hydrogen bonding, which are absent in the target compound. Such features may enhance affinity for enzymes like lactate dehydrogenase (pLDH) .- Thiazolotriazole Derivatives: N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (, Compound 32) includes a sulfur-containing heterocycle.

Physicochemical and Pharmacokinetic Properties

Table 1: Key Physicochemical Comparisons

*logP values estimated via computational tools.

Key Observations:

- Lipophilicity: The target compound (logP ~2.8) is less lipophilic than phenoxy-substituted analogues (logP ~3.5, ) due to the absence of chloro/methyl groups.

- Solubility : Hydroxyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility (1.2 mg/mL) owing to hydrogen-bonding capacity .

Key Findings:

Biological Activity

N-(4-(trifluoromethyl)phenethyl)acetamide, a compound characterized by its trifluoromethyl group attached to a phenethyl moiety and linked to an acetamide group, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, including data tables and case studies.

Overview of Biological Activity

This compound has been studied for its effects on various biological systems, particularly its role in inhibiting ATP synthesis in mosquitoes, which impacts their flight capabilities. This inhibition is significant as it may provide insights into controlling mosquito populations, potentially aiding in vector control for diseases such as malaria and dengue fever.

The primary mechanism by which this compound operates involves:

- Target Interaction : The compound interacts with the aggregation of anilines, stabilizing coumarin rings and light chains through the inhibition of their dehydrogenation.

- Cellular Effects : By preventing the aggregation of anilines, it maintains the stability of various substances. This stabilization can influence cellular functions and pathways, potentially leading to therapeutic applications.

Case Studies

- Inhibition of ATP Synthesis : A study demonstrated that this compound significantly inhibited ATP synthesis in mosquito flight muscles. This effect was quantified using an ATP bioluminescence assay, revealing a dose-dependent relationship with an IC50 value indicating effective concentrations for biological activity.

- Potential Therapeutic Applications : Ongoing research is exploring the compound's potential therapeutic applications beyond entomological studies. Preliminary findings suggest it may influence cellular pathways related to energy metabolism and could serve as a lead compound for developing new pharmaceuticals targeting metabolic disorders.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Related Compounds

Q & A

Basic: What are the optimal synthetic routes for N-(4-(trifluoromethyl)phenethyl)acetamide, and what reaction conditions maximize yield?

The synthesis typically involves multi-step reactions starting from halogenated or substituted phenyl precursors. A common approach includes:

Nucleophilic substitution : Reacting 4-(trifluoromethyl)phenethylamine with acetyl chloride in anhydrous dichloromethane (DCM) under reflux.

Catalytic optimization : Sodium hydroxide or triethylamine is often used to deprotonate intermediates and enhance reactivity.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity.

Key parameters for yield maximization include strict temperature control (~0–5°C during acetylation), inert atmosphere (N₂/Ar), and stoichiometric excess of acetylating agents (1.2–1.5 equiv) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., acetamide methyl at δ ~2.1 ppm, trifluoromethyl at δ ~120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 262.08).

- Infrared (IR) : Stretching bands for amide C=O (~1650 cm⁻¹) and CF₃ (~1120 cm⁻¹) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from substituent variations or assay conditions. Strategies include:

Comparative SAR Analysis :

| Derivative | Substituent | Reported Activity | Key Difference |

|---|---|---|---|

| 4-Chloro | Cl | Antimicrobial | Less lipophilic |

| 4-Nitro | NO₂ | Anticancer | Enhanced electron-withdrawing effects |

| 4-CF₃O | OCF₃ | Anti-inflammatory | Improved metabolic stability |

| Source: Adapted from |

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify consensus .

Advanced: What strategies are recommended for analyzing the stability and degradation products of this compound under varying conditions?

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset (~200°C). Thermogravimetric Analysis (TGA) quantifies mass loss .

- Hydrolytic Degradation : Accelerated stability studies (40°C/75% RH, 1–3 months) in buffered solutions (pH 1.2–7.4) with LC-MS monitoring. Major degradation pathways include amide hydrolysis to 4-(trifluoromethyl)phenethylamine .

- Photostability : UV-Vis exposure (ICH Q1B guidelines) detects photo-oxidation products (e.g., nitro or hydroxylated derivatives) .

Advanced: How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

The trifluoromethyl group (-CF₃) enhances lipophilicity (logP ~2.5) and electron-withdrawing effects , improving receptor binding. Comparative studies show:

- Para-substitution : Maximizes steric compatibility with hydrophobic enzyme pockets (e.g., COX-2 inhibition ).

- Ortho/meta-substitution : Reduces activity due to steric hindrance or altered electronic profiles.

- Hybrid derivatives : Incorporating sulfonamide or piperazine moieties (e.g., ) enhances selectivity for neurological targets .

Advanced: What in silico methods are suitable for predicting the binding interactions of this compound with biological targets?

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase). The CF₃ group shows strong van der Waals contacts with hydrophobic residues .

Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and conformational changes.

QSAR Modeling : 2D/3D descriptors (e.g., molar refractivity, polar surface area) correlate with IC₅₀ values in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.